molecular formula C22H32O2 B1200049 RETINYL ACETATE CAS No. 34356-31-5

RETINYL ACETATE

Cat. No.: B1200049
CAS No.: 34356-31-5
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-CAJSWRNVSA-N
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Description

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a naturally occurring form of vitamin A. It is the acetate ester of retinol and is widely used in various applications due to its stability and effectiveness. This compound is known for its potential antineoplastic and chemopreventive activities, making it a valuable compound in both medical and cosmetic industries .

Scientific Research Applications

Retinyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Biochemical Analysis

Biochemical Properties

Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester plays a significant role in biochemical reactions, particularly those involving retinoid receptors. This compound interacts with retinoic acid receptors and retinoid X receptors, which are nuclear receptors that regulate gene expression . The binding of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester to these receptors modulates the transcription of genes involved in cellular differentiation and proliferation.

Cellular Effects

Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester influences various types of cells and cellular processes. It affects cell signaling pathways, particularly those involving retinoid receptors, leading to changes in gene expression and cellular metabolism . This compound promotes cellular differentiation and inhibits proliferation, making it useful in therapies for skin disorders and certain types of cancer.

Molecular Mechanism

The molecular mechanism of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester involves its binding to retinoic acid receptors and retinoid X receptors . Upon binding, these receptors undergo conformational changes that allow them to interact with specific DNA sequences, known as retinoic acid response elements. This interaction regulates the transcription of target genes, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular differentiation.

Dosage Effects in Animal Models

The effects of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester vary with different dosages in animal models. At low doses, it promotes cellular differentiation and inhibits proliferation without causing significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions.

Metabolic Pathways

Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester is involved in metabolic pathways related to retinoid metabolism . It interacts with enzymes such as retinoic acid hydroxylases, which convert it into active metabolites. These metabolites can further interact with retinoid receptors, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester is transported and distributed by binding to specific transport proteins . These proteins facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution affects its bioavailability and activity.

Subcellular Localization

The subcellular localization of acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester is crucial for its function . It is directed to specific compartments, such as the nucleus, where it can interact with retinoid receptors and influence gene expression. Post-translational modifications and targeting signals play a role in its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinyl acetate can be synthesized by esterification of retinol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinol to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Retinyl acetate exerts its effects by binding to and activating retinoid receptors in the bodyUpon activation, these receptors modulate the expression of genes involved in skin health, vision, and immune function .

Comparison with Similar Compounds

Retinyl acetate is often compared with other retinoid compounds such as retinyl palmitate, retinol, and retinoic acid.

Retinyl Palmitate:

Retinol:

Retinoic Acid:

Uniqueness of this compound:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its stability, effectiveness, and potential health benefits make it a valuable compound for scientific research and industrial use. Whether in the lab or in consumer products, this compound continues to be an important compound in the study and application of vitamin A derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Acetic acid [3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl] ester involves the condensation of 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenol with acetic anhydride in the presence of a catalyst to form the ester.", "Starting Materials": [ "3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenol", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add 3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenol to a reaction flask", "Add acetic anhydride to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess acetic anhydride", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the product" ] }

CAS No.

34356-31-5

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14-

InChI Key

QGNJRVVDBSJHIZ-CAJSWRNVSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\COC(=O)C)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

melting_point

57 - 58 °C

physical_description

Solid

Synonyms

9-cis-retinyl acetate
all-trans-retinyl acetate
Dagravit A Forte
Dif Vitamin A Masivo
QLT091001
RetiNit
retinol acetate
retinol acetate, (9,13-cis)-isomer
retinyl acetate
vitamin A acetate
Vitamin A Dispersa
Vitamin-A-Saa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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